Cas no 955634-98-7 (4-benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide)
4-benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide
- AKOS024646812
- 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide
- 4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide
- 4-[benzyl(methyl)sulfamoyl]-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
- 955634-98-7
- F2409-0106
-
- Inchi: 1S/C25H25N3O3S2/c1-17(2)21-10-7-11-22-23(21)26-25(32-22)27-24(29)19-12-14-20(15-13-19)33(30,31)28(3)16-18-8-5-4-6-9-18/h4-15,17H,16H2,1-3H3,(H,26,27,29)
- InChI Key: LEOMXTDTGZJSLL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NC3=C(C=CC=C3C(C)C)S2)=O)=CC=1)(N(C)CC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 479.13373402g/mol
- Monoisotopic Mass: 479.13373402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 755
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 116Ų
4-benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2409-0106-2μmol |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2409-0106-5μmol |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2409-0106-10μmol |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2409-0106-20μmol |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2409-0106-1mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2409-0106-2mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2409-0106-3mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2409-0106-4mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2409-0106-5mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2409-0106-10mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
955634-98-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide
4-Benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide: A Comprehensive Overview
The compound with CAS No. 955634-98-7, known as 4-benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides and benzothiazoles, which are well-known for their versatile reactivity and functional group diversity. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.
Benzothiazoles are aromatic heterocycles that have gained prominence due to their unique electronic properties and ability to participate in a wide range of chemical reactions. The presence of a benzothiazole ring in this compound contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. The sulfamoyl group attached to the benzene ring further enhances the compound's functional versatility, enabling it to act as a potential precursor for the development of novel pharmaceutical agents.
Recent studies have highlighted the importance of sulfonamide derivatives in drug discovery, particularly in the design of inhibitors for various enzyme targets. The benzyl(methyl)sulfamoyl group in this compound has been shown to exhibit promising biological activity, suggesting its potential role in therapeutic applications. Researchers have also explored the use of this compound in the synthesis of advanced materials, such as organic semiconductors and optoelectronic devices, where its electronic properties play a crucial role.
The synthesis of 4-benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of a propan-2-yl group adds steric bulk to the molecule, which can influence its solubility and bioavailability—key factors in drug design. This compound's structure has been optimized through computational chemistry approaches, ensuring its compatibility with various reaction conditions and its suitability for large-scale production.
From an environmental perspective, the development of efficient synthetic routes for this compound is essential to minimize waste and reduce its ecological footprint. Recent advancements in green chemistry have provided innovative solutions for the sustainable synthesis of such complex molecules. By leveraging biocatalysts and recyclable solvents, researchers have successfully scaled up the production of this compound while maintaining high yields and purity levels.
In conclusion, 4-benzyl(methyl)sulfamoyl-N-4-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with the latest research findings, positions it as a key player in both academic exploration and industrial innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the advancement of science and technology.
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